molecular formula C12H12Cl6N4O4S B12684505 amino-(2,4,6-trichlorophenyl)azanium;sulfate CAS No. 71965-09-8

amino-(2,4,6-trichlorophenyl)azanium;sulfate

Cat. No.: B12684505
CAS No.: 71965-09-8
M. Wt: 521.0 g/mol
InChI Key: AWBNDKWAKYTKCN-UHFFFAOYSA-N
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Description

Amino-(2,4,6-trichlorophenyl)azanium;sulfate is a chemical compound that features a trichlorophenyl group attached to an azanium ion, paired with a sulfate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino-(2,4,6-trichlorophenyl)azanium;sulfate typically involves the reaction of 2,4,6-trichloroaniline with sulfuric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. One common method involves dissolving 2,4,6-trichloroaniline in ethanol and then adding sulfuric acid dropwise while maintaining the temperature below 50°C. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Amino-(2,4,6-trichlorophenyl)azanium;sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Amino-(2,4,6-trichlorophenyl)azanium;sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of amino-(2,4,6-trichlorophenyl)azanium;sulfate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfate counterion may also play a role in stabilizing the compound and facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloroaniline: A precursor in the synthesis of amino-(2,4,6-trichlorophenyl)azanium;sulfate.

    2,4,6-Trichlorophenol: Another compound with a trichlorophenyl group, used in different applications.

    2,4,6-Trichlorobenzene: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both the trichlorophenyl group and the azanium ion, which confer distinct chemical reactivity and potential biological activity. Its sulfate counterion also differentiates it from other similar compounds, providing additional stability and solubility in aqueous solutions .

Properties

CAS No.

71965-09-8

Molecular Formula

C12H12Cl6N4O4S

Molecular Weight

521.0 g/mol

IUPAC Name

amino-(2,4,6-trichlorophenyl)azanium;sulfate

InChI

InChI=1S/2C6H5Cl3N2.H2O4S/c2*7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h2*1-2,11H,10H2;(H2,1,2,3,4)

InChI Key

AWBNDKWAKYTKCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)[NH2+]N)Cl)Cl.C1=C(C=C(C(=C1Cl)[NH2+]N)Cl)Cl.[O-]S(=O)(=O)[O-]

Related CAS

5329-12-4 (Parent)

Origin of Product

United States

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